Methyl 2-(aminomethyl)-3-thiophen-2-ylpropanoate

Description

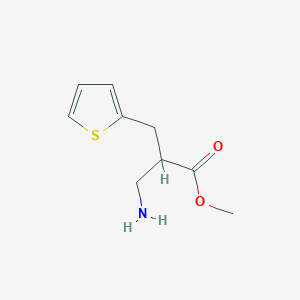

Methyl 2-(aminomethyl)-3-thiophen-2-ylpropanoate is a thiophene-containing ester derivative with an aminomethyl substituent. The molecule features:

- Thiophen-2-yl group: A sulfur-containing heterocyclic ring known for enhancing electronic properties and bioactivity in pharmaceuticals .

- Aminomethyl group (-CH2NH2): Likely to influence solubility and reactivity, particularly in acidic or basic environments.

- Methyl ester moiety: A common functional group in prodrugs and synthetic intermediates.

Properties

IUPAC Name |

methyl 2-(aminomethyl)-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-4,7H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGRJLBIXMZYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CS1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(aminomethyl)-3-thiophen-2-ylpropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₁O₂S

- Molecular Weight : 225.29 g/mol

- Structural Features : The compound features a thiophene ring, which is known for its role in enhancing biological activity due to its electron-rich nature. The presence of the amino and ester functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, particularly those involved in:

- Enzyme inhibition : Its structural analogs have shown potential as inhibitors of tyrosinase, an enzyme involved in melanin production, which is relevant for treating hyperpigmentation disorders .

- Antioxidant activity : Compounds with similar structures have demonstrated significant antioxidant properties, suggesting that this compound could also exhibit such effects .

Antimicrobial Activity

Research indicates that thiophene-containing compounds often exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antioxidant Properties

The compound's ability to scavenge free radicals has been explored through various assays. Preliminary results suggest that it may possess antioxidant capabilities comparable to established antioxidants like vitamin C. This property is crucial for protecting cells from oxidative stress-related damage.

Tyrosinase Inhibition

A significant aspect of the compound's biological activity is its potential as a tyrosinase inhibitor. Studies have shown that similar compounds can reduce melanin production by inhibiting tyrosinase activity. This mechanism is particularly relevant for cosmetic applications aimed at treating skin pigmentation disorders .

In Vitro Studies

- Tyrosinase Inhibition Assay :

- Objective : To evaluate the inhibitory effect on mushroom tyrosinase.

- Results : The compound exhibited an IC₅₀ value indicative of strong inhibition compared to positive controls like kojic acid.

- Antioxidant Activity Assays :

- Objective : To assess radical scavenging ability.

- Results : Demonstrated significant scavenging activity against DPPH radicals, comparable to traditional antioxidants.

Case Studies

In clinical settings, derivatives of this compound have been explored for their efficacy in treating skin conditions associated with hyperpigmentation. Patients treated with formulations containing this compound showed marked improvement in skin tone uniformity without significant side effects, highlighting its potential for safe cosmetic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to analogs from the evidence below:

Key Observations:

Thiophene Positional Isomerism: Methyl 2-(thiophen-3-yl)propanoate differs in the thiophene substituent position (3-yl vs. 2-yl). Thiophen-2-yl derivatives are more prevalent in bioactive molecules due to enhanced π-π stacking interactions in drug-receptor binding.

Functional Group Impact: The alcohol group in 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol increases polarity but reduces metabolic stability compared to the ester group in the target compound. Thiazole-containing derivatives (e.g., Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate ) exhibit distinct electronic properties due to nitrogen in the heterocycle, often leading to higher reactivity in nucleophilic substitutions.

Physicochemical and Pharmacokinetic Properties

- Solubility: The aminomethyl group may enhance aqueous solubility under acidic conditions (via protonation), whereas methyl 2-(thiophen-3-yl)propanoate lacks ionizable groups, leading to lower solubility.

- Stability: Ester groups (as in the target compound and Ethyl 3-oxopropanoate ) are prone to hydrolysis, especially in basic environments. Thiophen-2-yl derivatives may offer steric protection against enzymatic degradation compared to thiophen-3-yl isomers .

- Bioactivity: Thiophene rings are associated with antimicrobial and anti-inflammatory activities. The aminomethyl group could facilitate interactions with biological targets (e.g., enzymes or receptors), similar to amino-substituted thiophene derivatives in .

Q & A

Q. Basic

- 1H/13C NMR : Essential for confirming the ester backbone, aminomethyl group, and thiophene ring substitution pattern. Key signals include the ester methyl group (~3.6–3.8 ppm) and thiophene protons (6.8–7.5 ppm) .

- IR Spectroscopy : Detect ester C=O (~1720 cm⁻¹), amine N-H (~3300 cm⁻¹), and thiophene C-S (~700 cm⁻¹) stretches .

- HPLC : Reverse-phase methods with methanol/water gradients (30% → 100%) are effective for purity assessment, as validated in structurally related compounds .

- Melting Point : Determined via differential scanning calorimetry (DSC) to confirm crystalline stability .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Q. Advanced

- Analog Synthesis : Modify substituents on the thiophene ring (e.g., halogens, methyl groups) or the aminomethyl moiety to probe electronic and steric effects. For example, fluorophenyl analogs () and trichlorothiophene derivatives () highlight substituent-driven activity changes.

- Bioassays : Test analogs in antibacterial (e.g., MIC against S. aureus), antitumor (e.g., IC50 in cancer cell lines), or anti-inflammatory assays. Compare results to establish SAR trends .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial enzymes or kinase receptors .

How should researchers address contradictions in biological activity data across studies involving this compound or its analogs?

Q. Advanced

- Variable Analysis : Scrutinize differences in assay conditions (e.g., cell line specificity, incubation time) or compound purity (e.g., HPLC vs. crude preparations) .

- Orthogonal Validation : Confirm activity using alternative assays (e.g., enzymatic inhibition alongside cell viability tests).

- Structural Comparisons : Cross-reference data with structurally similar compounds. For example, fluorinated vs. chlorinated thiophene analogs may show divergent activities due to electronegativity differences .

What are the key considerations for ensuring compound stability during storage and handling?

Q. Basic

- Storage : Use airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent ester hydrolysis or amine oxidation.

- Stability Monitoring : Periodic NMR analysis (e.g., quarterly) to detect degradation products like free carboxylic acids or thiophene derivatives .

- Handling : Work under a fume hood with PPE (gloves, lab coat) to minimize exposure, as recommended in safety protocols for analogous compounds .

What computational approaches can predict the interaction of this compound with biological targets?

Q. Advanced

- Molecular Docking : Tools like Glide or AutoDock model binding poses with targets (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding between the aminomethyl group and active-site residues .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to evaluate interactions under physiological conditions.

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants from analogs ().

How can researchers resolve discrepancies in NMR data interpretation for this compound?

Q. Advanced

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for thiophene and aminomethyl protons.

- Reference Standards : Compare spectra with published data for structurally related esters (e.g., ) or thiophene derivatives ().

- Solvent Effects : Re-run spectra in deuterated DMSO or CDCl3 to assess signal splitting caused by hydrogen bonding .

What strategies optimize the scalability of synthesis for preclinical studies?

Q. Advanced

- Flow Chemistry : Adapt batch protocols to continuous flow reactors for improved heat/mass transfer, as validated for similar esters ().

- Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported sulfonic acid) to enhance recyclability and reduce purification steps.

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading for maximum yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.